molecular formula C16H15N3O B11851552 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol CAS No. 648896-25-7

2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol

Cat. No.: B11851552
CAS No.: 648896-25-7
M. Wt: 265.31 g/mol
InChI Key: PRFIKOHOFZXZFC-UHFFFAOYSA-N
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Description

2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is a compound known for its unique chemical structure and properties It is composed of a quinolin-8-ol core with a pyridin-2-ylmethyl group attached via an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours. The product is then purified by chromatography on silica gel using ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the quinolin-8-ol moiety to quinolin-8-amine.

    Substitution: The compound can participate in substitution reactions, particularly at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinolin-8-one derivatives.

    Reduction: Quinolin-8-amine derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen and oxygen atoms in its structure. This chelation can lead to changes in the electronic properties of the metal ions, making them detectable by fluorescence or other analytical techniques . In biological systems, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is unique due to its specific arrangement of functional groups, which allows it to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring selective metal ion detection and quantification.

Properties

CAS No.

648896-25-7

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(pyridin-2-ylmethylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C16H15N3O/c20-15-6-3-4-12-7-8-14(19-16(12)15)11-17-10-13-5-1-2-9-18-13/h1-9,17,20H,10-11H2

InChI Key

PRFIKOHOFZXZFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCC2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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